1,2-Diacetylbenzene
Overview
Description
Synthesis Analysis
1,2-Diacetylbenzene synthesis involves various methods, including the oxidation of 1,4-diacetylbenzene using several oxidizing agents, yielding 1,4-phenylene-bis-glyoxal, which is a key intermediate for further transformations into 1,2-diacetylbenzene derivatives (Ahmadi Sabegh & Khalafy, 2018). Another reported method for synthesizing 1,4-diacylbenzenes, closely related to 1,2-diacetylbenzene, employs bis-tetrabutylammonium dichromate as an oxidant, showcasing the compound's potential for various synthetic approaches (Suhana & Srinivasan, 2003).
Molecular Structure Analysis
Dynamic NMR spectroscopy studies of 1,2-diacylbenzenes, including the 1,2-diacetyl derivative, reveal the existence of nearly coplanar ZE and EE conformations, with activation energy for their interconversion being calculated, highlighting the compound's conformational flexibility (Casarini, Lunazzi, & Mazzanti, 1997).
Chemical Reactions and Properties
1,2-Diacetylbenzene undergoes various chemical reactions, including cyclopalladation reactions, indicating its reactivity towards forming complex metal-organic frameworks, which could have implications in catalysis or material science (Phillips & Steel, 1991).
Physical Properties Analysis
The physical properties of 1,2-diacetylbenzene, such as its stability and reactivity, have been explored through various studies. For instance, its behavior in different conditions, including its interactions with other chemical compounds and its stability in various environments, sheds light on its physical characteristics essential for practical applications.
Chemical Properties Analysis
The chemical properties of 1,2-diacetylbenzene, including its electrochemical behavior and reactivity with different chemicals, offer insights into its utility in synthetic chemistry. The compound's ability to undergo reactions such as base-catalyzed cyclization and its reactivity towards oxidation, provide a basis for understanding its chemical behavior and potential applications (Bowden & Brownhill, 1997).
Scientific Research Applications
Neurotoxicity and Peripheral Nerve Toxicity : 1,2-Diacetylbenzene has been identified as a contributor to the peripheral nerve toxicity of 1,2-diethylbenzene in rats. It shares similar toxic properties, causing discoloration of skin and internal organs (Gagnaire et al., 1991).
Age-Dependent Sensitivity : Research has shown that 1,2-Diacetylbenzene exhibits age-dependent neurotoxic effects, particularly on the hippocampus in rats. It impairs hippocampal neurogenesis, with different effects in young and old rats. This has implications for understanding diseases like Alzheimer’s (Hoang et al., 2021).
Impact on Neural Progenitor Cells : A study reported that 1,2-Diacetylbenzene at lower doses can damage neural progenitor cells and impair hippocampal neurogenesis. This damage is linked to increased oxidative stress (Kim et al., 2011).
Effects on Motor and Cytoskeletal Proteins : 1,2-Diacetylbenzene affects motor proteins and cytoskeletal proteins essential for axonal transport in the spinal cord and sciatic nerve of rats. This has implications for understanding motor neuron diseases (Sabri et al., 2007).
Chemical Behavior and Reactions : In electroanalytical chemistry, 1,2-Diacetylbenzene has been studied for its reduction behavior and its interaction with other chemical compounds, indicating its potential in analytical applications (Kargin et al., 1966; Simonet & Dupuy, 1992).
Cellular and Molecular Targets : 1,2-Diacetylbenzene preferentially targets neurofilament proteins, which correlates with the development of neurofilament-filled axonal swellings observed in animals treated with gamma-diketones (Kim et al., 2002).
Cytotoxicity in Neuronal and Glial Cultures : This compound has been shown to deplete ATP levels, induce cell damage, and cause neurofilament aggregation in spinal cord slices, highlighting its cytotoxic effects (Tsai et al., 2018).
Safety And Hazards
Future Directions
1,2-Diacetylbenzene is a neurotoxic component of aromatic solvents commonly used in industrial applications that induces neuropathological changes in animals . Future research may focus on further understanding the toxic impact of 1,2-Diacetylbenzene in nerve tissues and exploring potential protective measures .
properties
IUPAC Name |
1-(2-acetylphenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c1-7(11)9-5-3-4-6-10(9)8(2)12/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVQFKRXRTXCQCZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=C1C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20220667 | |
Record name | 1,2-Diacetylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20220667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Diacetylbenzene | |
CAS RN |
704-00-7 | |
Record name | 1,2-Diacetylbenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=704-00-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-Diacetylbenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000704007 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2-Diacetylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20220667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzene-1,2-bis(acetyl) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.799 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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